molecular formula C8H15I B14310852 3-(Iodomethyl)-1,1-dimethylcyclopentane CAS No. 113934-07-9

3-(Iodomethyl)-1,1-dimethylcyclopentane

Cat. No.: B14310852
CAS No.: 113934-07-9
M. Wt: 238.11 g/mol
InChI Key: RQPRVHIHOGLNEX-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-1,1-dimethylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with an iodomethyl group and two methyl groups. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-1,1-dimethylcyclopentane typically involves the iodination of a suitable precursor. One common method is the reaction of 1,1-dimethylcyclopentane with iodomethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-1,1-dimethylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, or other nucleophiles in polar solvents.

    Oxidation: Potassium permanganate, chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of alcohols, amines, or other substituted cyclopentanes.

    Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.

    Reduction: Formation of 1,1-dimethylcyclopentane.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-1,1-dimethylcyclopentane in chemical reactions involves the activation of the iodomethyl group. This group can undergo nucleophilic substitution, where the iodine atom is replaced by a nucleophile. In oxidation reactions, the iodomethyl group can be converted to a carbonyl group through the loss of iodine and the addition of oxygen .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-1,1-dimethylcyclopentane
  • 3-(Chloromethyl)-1,1-dimethylcyclopentane
  • 3-(Fluoromethyl)-1,1-dimethylcyclopentane

Uniqueness

3-(Iodomethyl)-1,1-dimethylcyclopentane is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and allows for a broader range of chemical transformations .

Properties

CAS No.

113934-07-9

Molecular Formula

C8H15I

Molecular Weight

238.11 g/mol

IUPAC Name

3-(iodomethyl)-1,1-dimethylcyclopentane

InChI

InChI=1S/C8H15I/c1-8(2)4-3-7(5-8)6-9/h7H,3-6H2,1-2H3

InChI Key

RQPRVHIHOGLNEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)CI)C

Origin of Product

United States

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